molecular formula C26H26FN3O3 B2921055 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea CAS No. 1023435-48-4

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B2921055
CAS No.: 1023435-48-4
M. Wt: 447.51
InChI Key: QDCIBIDNQMJPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of urea derivatives featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a methylene bridge to a phenylurea scaffold. The arylurea moiety is substituted with a 3-fluoro-4-methylphenyl group, which distinguishes it from structurally related analogs.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3/c1-16-4-7-20(14-22(16)27)30-26(31)29-19-8-5-17(6-9-19)12-23-21-15-25(33-3)24(32-2)13-18(21)10-11-28-23/h4-9,13-15H,10-12H2,1-3H3,(H2,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCIBIDNQMJPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with enzymes and receptors, modulating their activity. The fluoromethylphenyl group enhances the compound’s binding affinity and specificity . The urea linkage plays a crucial role in stabilizing the compound’s conformation and facilitating its interactions with target molecules .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties of Analogous Compounds

Compound Name Substituent on Arylurea Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound: 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea 3-fluoro-4-methylphenyl C₂₇H₂₆FN₃O₃ 459.52 Fluorine enhances electronegativity; methyl group improves lipophilicity
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-chloro-4-methoxyphenyl)urea 3-chloro-4-methoxyphenyl C₂₆H₂₆ClN₃O₄ 479.96 Chlorine increases steric bulk; methoxy may alter metabolic stability
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethoxyphenyl)urea 2-ethoxyphenyl C₂₇H₂₉N₃O₄ 459.54 Ethoxy group introduces steric hindrance; positional isomerism affects binding
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-cyanophenyl)urea 3-cyanophenyl C₂₆H₂₄N₄O₃ 440.50 Cyano group enhances polarity and potential hydrogen bonding

Key Observations :

  • Fluorine vs.
  • Methyl vs. Methoxy : The 4-methyl group in the target compound offers greater metabolic stability than the 4-methoxy group in the chloro-methoxy analog, which may undergo demethylation .
  • Positional Isomerism : The 2-ethoxy analog’s substituent position alters the spatial orientation of the urea group, likely impacting receptor interactions .

Computational Similarity Assessment

Tanimoto Coefficient Analysis

Using binary fingerprint-based methods (e.g., MACCS or ECFP4), the Tanimoto coefficient (Tc) quantifies structural similarity. For example:

  • Target vs. 3-cyanophenyl analog: High Tc (>0.85) due to conserved dihydroisoquinoline and urea scaffolds.
  • Target vs. 2-ethoxyphenyl analog : Lower Tc (~0.75) due to divergent substituent positions .

Graph-Based Comparison

Subgraph matching reveals conserved motifs (e.g., dihydroisoquinoline-methyl-phenylurea) but divergences in terminal aryl groups. Computational cost is higher than fingerprint methods but provides finer resolution for SAR studies .

Methodological Considerations in Compound Comparison

  • Fingerprint-Based Metrics : Tanimoto coefficients are widely used but may undervalue subtle stereoelectronic differences. Alternate coefficients (e.g., Dice, Tversky) may better capture specific pharmacophore features .
  • Graph-Based Approaches : While accurate, these require significant computational resources, limiting scalability for large datasets .
  • Hybrid Methods : Tools like GEM-Path combine fingerprint and subgraph matching for balanced accuracy and efficiency .

Biological Activity

The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(3-fluoro-4-methylphenyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluoro-4-methylphenyl)urea . Its molecular formula is C26H26F3N3O3C_{26}H_{26}F_{3}N_{3}O_{3} with a molecular weight of approximately 447.5 g/mol .

Physical Properties

  • Molecular Weight : 447.5 g/mol
  • Boiling Point : Approximately 531.6 °C (predicted) .
  • Density : Estimated at 1.23 g/cm³ (predicted) .

The biological activity of this compound is primarily linked to its interaction with various molecular targets in the body. Notably, it has been shown to interact with the sigma-2 receptor , which plays a crucial role in regulating intracellular calcium levels and cholesterol homeostasis. This interaction may influence cellular signaling pathways that are involved in cancer progression and neurodegenerative diseases.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this urea derivative exhibit significant antitumor effects. For instance, the combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone has demonstrated enhanced antiproliferative activity in malignant pleural mesothelioma cells, suggesting that similar compounds could have synergistic effects when combined with existing therapies .

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the efficacy of related compounds in tumor suppression. For example, xenograft models treated with sigma receptor ligands exhibited reduced tumor growth, indicating potential therapeutic applications for this class of compounds .

Case Study: Anticancer Properties

A study explored the effects of a compound closely related to our target on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The underlying mechanism was attributed to the modulation of signaling pathways associated with cell survival and death .

Research Findings

  • Cell Viability Assays : In vitro assays revealed that the compound significantly reduces cell viability in various cancer cell lines.
  • Western Blot Analysis : Protein expression analysis indicated alterations in key apoptotic markers, supporting the notion that this compound triggers programmed cell death pathways .
  • Xenograft Models : In animal models, administration of the compound resulted in substantial tumor size reduction compared to controls, highlighting its potential as an effective anticancer agent .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Antitumor EffectsSignificant reduction in tumor growth in vivo
Cell Proliferation InhibitionDose-dependent inhibition observed
Apoptosis InductionModulation of apoptotic pathways

Q & A

Q. Purification :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for high-purity crystals.
  • HPLC Validation : Confirm purity (>98%) using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Basic Question: How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:
Key properties include solubility, stability, and spectroscopic profiles. A systematic workflow is recommended:

Property Method Example Data (Analogous Compounds)
Molecular WeightHigh-Resolution Mass Spectrometry (HRMS)[M+H]+ observed: 493.18 (theoretical: 493.19)
SolubilityShake-flask method in PBS, DMSO, or simulated biological fluidsLogP = 3.2 (predicted via HPLC retention)
Thermal StabilityDifferential Scanning Calorimetry (DSC)Melting point: 180–185°C
Structural Confirmation1H/13C NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) InChI Key: Validate stereochemistry and purity

Note : Stability studies (pH, temperature) should include LC-MS to detect degradation products .

Advanced Question: What experimental strategies are effective for elucidating the compound's mechanism of action in biological systems?

Methodological Answer:
Hypothesis-driven approaches should align with pharmacological theories (e.g., kinase inhibition or GPCR modulation):

In Vitro Assays :

  • Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in relevant cell lines (e.g., HEK293).

Molecular Modeling :

  • Perform docking studies (AutoDock Vina) with X-ray structures of target proteins (PDB ID: 2J5M) to predict binding modes .

Pathway Analysis :

  • Use RNA-seq or phosphoproteomics to identify downstream signaling perturbations .

Data Contradiction Resolution : Replicate assays under varied conditions (pH, cofactors) and validate with orthogonal methods (e.g., SPR for binding kinetics) .

Advanced Question: How can researchers address formulation challenges for in vivo studies?

Methodological Answer:
Aqueous solubility and bioavailability are common hurdles:

Co-Solvent Systems : Test combinations of PEG-400, Cremophor EL, or cyclodextrins for enhanced solubility .

Nanoparticulate Formulations : Use solvent evaporation to prepare PLGA nanoparticles (size <200 nm via DLS).

Pharmacokinetic Optimization :

  • Conduct dose-ranging studies in rodents with LC-MS plasma analysis.
  • Compare oral vs. intravenous administration to calculate absolute bioavailability .

Critical Parameter : Monitor stability in formulation buffers (e.g., pH 7.4) over 24 hours to ensure no precipitation .

Advanced Question: How should conflicting data from biological assays be analyzed?

Methodological Answer:
Contradictions may arise from assay interference or off-target effects:

Dose-Response Validation : Confirm activity across ≥3 independent experiments with Hill slope analysis.

Counter-Screening : Test against unrelated targets (e.g., cytochrome P450s) to rule out nonspecific effects .

Orthogonal Assays :

  • Replace fluorescence-based readouts with radiometric or calorimetric methods.
  • Use CRISPR-edited cell lines to isolate target-specific responses .

Theoretical Alignment : Reconcile findings with existing literature (e.g., allosteric modulation vs. competitive inhibition) and refine hypotheses iteratively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.